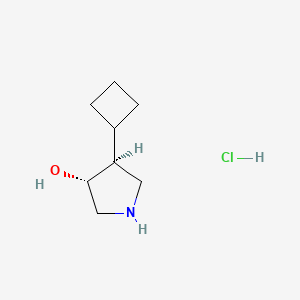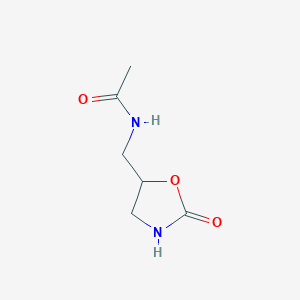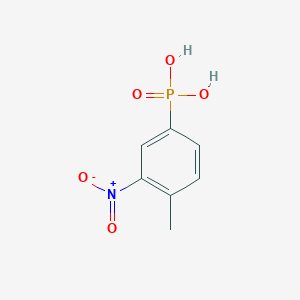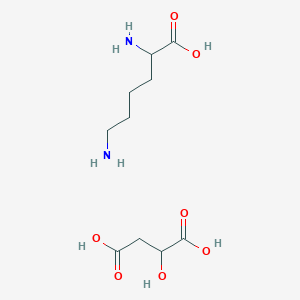
(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine L-Malate is a compound formed by the combination of L-Lysine, an essential amino acid, and L-Malate, a key intermediate in the citric acid cycle. L-Lysine is crucial for protein synthesis, enzyme function, and hormone production in the human body. L-Malate plays a significant role in energy production and metabolism. The combination of these two compounds offers potential benefits in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Lysine L-Malate can be synthesized through a reaction between L-Lysine and L-Malic acid. The reaction typically involves dissolving L-Lysine in water and adding L-Malic acid under controlled pH conditions. The mixture is then heated to facilitate the formation of the L-Lysine L-Malate compound. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods: Industrial production of L-Lysine L-Malate often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce L-Lysine, which is then reacted with L-Malic acid to form L-Lysine L-Malate. The fermentation process is carefully monitored and controlled to achieve high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: L-Lysine L-Malate undergoes various chemical reactions, including:
Oxidation: L-Lysine can be oxidized to form various derivatives, while L-Malate can be converted to oxaloacetate.
Reduction: L-Malate can be reduced to malate dehydrogenase.
Substitution: L-Lysine can participate in substitution reactions, forming different amino acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxaloacetate and other oxidized derivatives.
Reduction: Malate dehydrogenase and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
L-Lysine L-Malate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: Utilized in the production of dietary supplements and as a feed additive in animal nutrition.
Mecanismo De Acción
The mechanism of action of L-Lysine L-Malate involves its interaction with various molecular targets and pathways:
L-Lysine: Acts as a building block for protein synthesis and plays a role in collagen formation, enzyme function, and hormone production.
L-Malate: Participates in the citric acid cycle, contributing to energy production and metabolism. It also helps in reducing muscle fatigue and improving exercise performance.
Comparación Con Compuestos Similares
L-Lysine L-Malate can be compared with other similar compounds such as:
L-Lysine Hydrochloride: Another form of L-Lysine used in dietary supplements.
L-Arginine L-Malate: A compound combining L-Arginine and L-Malate, used for its potential benefits in improving blood flow and exercise performance.
L-Citrulline Malate: A combination of L-Citrulline and L-Malate, known for its role in enhancing nitric oxide production and reducing muscle fatigue.
Uniqueness: L-Lysine L-Malate is unique due to its dual benefits of providing essential amino acids and supporting energy metabolism. This combination makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H20N2O7 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
NWZSZGALRFJKBT-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
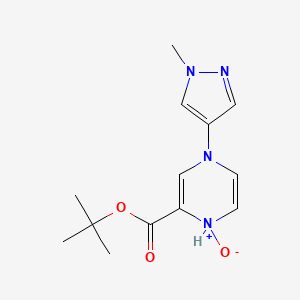

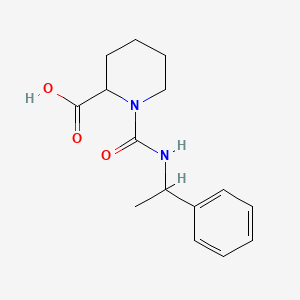
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
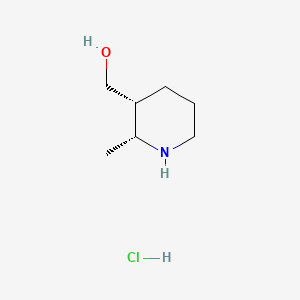

![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
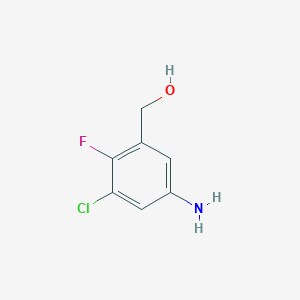
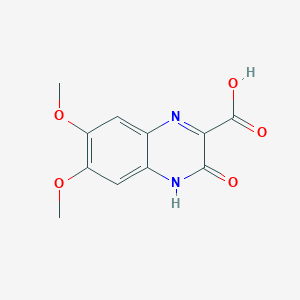
![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
